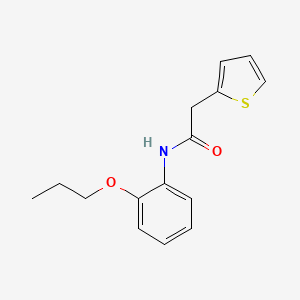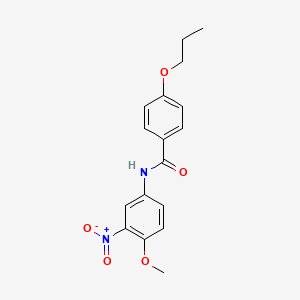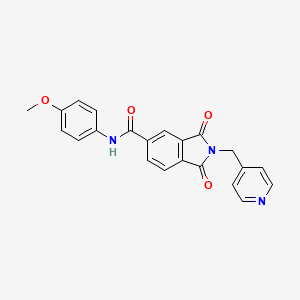![molecular formula C19H17N3O4 B4404134 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4404134.png)
4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate
Übersicht
Beschreibung
4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system due to its ability to selectively target cancer cells. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. In biochemistry, this compound has been investigated for its potential as a tool for studying protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate is not fully understood, but it is believed to involve the selective binding of this compound to cancer cells through the interaction of the oxadiazole moiety with the cancer cell membrane. This selective binding allows for the targeted delivery of drugs or other therapeutic agents to cancer cells, while minimizing the side effects on healthy cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in healthy cells. However, in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate in lab experiments is its high selectivity for cancer cells, which allows for targeted drug delivery and reduces the risk of side effects on healthy cells. However, one limitation is the complex synthesis method required to produce this compound, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research related to 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate. One area of interest is the development of new drug delivery systems based on this compound, which could improve the effectiveness and reduce the side effects of cancer treatments. Another area of interest is the synthesis of new materials using this compound as a building block, which could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biochemistry.
Eigenschaften
IUPAC Name |
[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-17(23)25-15-10-8-14(9-11-15)19(24)20-12-16-21-18(22-26-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWOQLDXKGWXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4404068.png)
![2,2-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4404080.png)
![2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4404081.png)
![4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404082.png)
![2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4404095.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4404098.png)

![ethyl 4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4404101.png)

![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404126.png)
